

Larazotide vs. Latiglutenase: A Comparative Guide for Celiac Disease Therapeutics

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Compound of Interest		
Compound Name:	Larazotide	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic approaches for celiac disease: **Larazotide**, a tight junction modulator, and Latiglutenase, a gluten-degrading enzyme. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the mechanisms of action for each compound.

Overview and Mechanism of Action

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. While a strict gluten-free diet is the only current treatment, two leading non-dietary therapeutic strategies have emerged: modulating intestinal permeability and enzymatic degradation of gluten. **Larazotide** and latiglutenase represent these two distinct approaches.

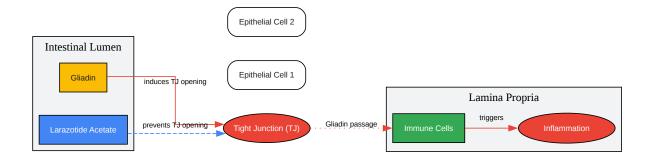
Larazotide Acetate, a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] Its mechanism of action is to prevent the opening of intestinal tight junctions, thereby reducing the paracellular permeability of the gut.[1][2][4][5] **Larazotide** is thought to act as a zonulin antagonist.[5][6][7] Zonulin is a protein that reversibly regulates intestinal permeability, and in celiac disease, gliadin (a component of gluten) triggers zonulin release, leading to the disassembly of tight junctions.[1][6] By blocking this pathway, **larazotide** aims to prevent gliadin fragments from crossing the intestinal barrier and initiating an inflammatory immune response. [1][7]



Latiglutenase (also known as IMGX003) is an orally administered combination of two recombinant gluten-specific proteases.[8][9][10] This enzyme supplementation therapy is designed to degrade gluten proteins into small, non-immunogenic fragments in the stomach before they reach the small intestine.[8][9][11][12] By breaking down the key immunotoxic gluten peptides, latiglutenase aims to prevent the activation of the immune cascade that leads to intestinal damage and symptoms in celiac disease patients.[11][12]

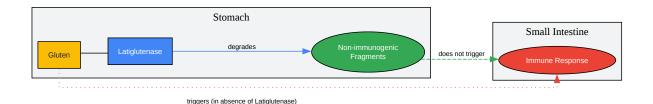
Visualizing the Mechanisms of Action

To illustrate the distinct pathways of these two therapeutics, the following diagrams are provided.



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Caption: **Larazotide**'s mechanism of action on tight junctions.





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Caption: Latiglutenase's enzymatic degradation of gluten.

Clinical Efficacy and Data Comparison

The following tables summarize quantitative data from key clinical trials for both **larazotide** and latiglutenase.

Table 1: Larazotide Acetate Clinical Trial Data



Trial Identifier	Phase	N	Dosage	Primary Endpoint	Key Findings
NCT0139621 3	IIb	342	0.5 mg, 1 mg, 2 mg TID	Change in Celiac Disease Gastrointestin al Symptom Rating Scale (CeD-GSRS)	0.5 mg dose met primary endpoint (p=0.022); higher doses were not significantly different from placebo.[13]
NCT0036285 6	II	86	0.25, 1, 4, or 8 mg TID with gluten challenge	Urinary lactulose/man nitol (LAMA) ratio	No significant difference in LAMA ratio. [14] Lower doses showed some prevention of gastrointestin al symptom worsening. [14]
NCT0492960	IIb	184	1, 4, or 8 mg TID with gluten challenge	LAMA ratio	No significant change in LAMA ratio. [10][15] 1 mg dose reduced gluteninduced symptoms. [10]
CedLara (NCT035690 07)	III	525 (planned)	0.25 mg, 0.5 mg TID	Change in CeD PRO abdominal domain score	Discontinued due to futility based on an interim



analysis.[16]

[17][18]

Table 2: Latiglutenase (IMGX003) Clinical Trial Data



Trial Identifier	Phase	N	Dosage	Primary Endpoint	Key Findings
CeliAction (NCT019176 30)	II	398	100, 300, 450, 600, 900 mg TID	Histologic improvement	Primary endpoint not met.[11] Post-hoc analysis showed dose- dependent symptom reduction in seropositive patients.[11]
CeliacShield (NCT035854 78)	IIb	43	1,200 mg with 2g gluten/day for 6 weeks	Change in villus height to crypt depth (Vh:Cd) ratio	Reduced gluten- induced mucosal damage (\(\Delta Vh: Cd: \) -0.04 vs -0.35 placebo, p=0.057; \(\Delta IEL: 9.8 vs \) 24.8 placebo, p=0.018).[8] [19]
-	-	-	-	Gluten Immunogenic Peptides (GIP) in urine	95% reduction in GIPs in urine compared to placebo, demonstratin g in-vivo gluten



	degradation. [8][12][20][21]
	Reduced
	symptom
	worsening for
Symptom	abdominal
 Severity	pain,
	bloating, and
	tiredness.[8]
	[20][21]

Experimental Protocols

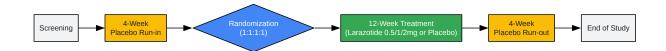
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials.

Larazotide Acetate - Phase IIb Study (NCT01396213)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13]
- Patient Population: 342 adults with diagnosed celiac disease on a gluten-free diet for at least
 12 months with persistent symptoms.[13]
- Treatment Regimen: Patients were randomized to receive **larazotide** acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals, for 12 weeks.[13] This followed a 4-week placebo run-in and was followed by a 4-week placebo run-out phase.[13]
- Efficacy Endpoints:
 - Primary: The difference in the average on-treatment Celiac Disease Gastrointestinal
 Symptom Rating Scale (CeD-GSRS) score.[13]
 - Secondary: Included the Celiac Disease Patient Reported Outcome (CeD PRO) to measure daily therapeutic effects.[13]
- Data Collection: Patients rated symptoms daily on the CeD PRO and weekly with the CeD-GSRS. Blood samples were collected for chemistry, hematology, and celiac-specific



antibodies (anti-tTG and anti-DGP).[13]



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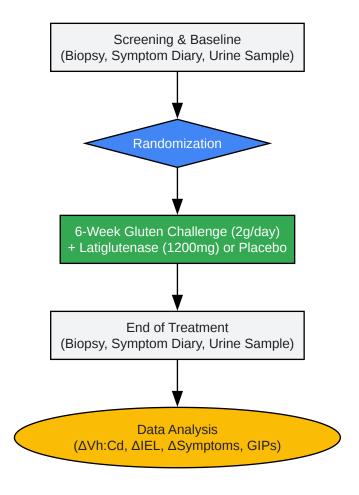
Caption: Experimental workflow for the Larazotide Phase IIb trial.

Latiglutenase - CeliacShield Study (NCT03585478)

- Study Design: A randomized, double-blind, placebo-controlled, gluten-challenge study.[8]
- Patient Population: 50 adult patients with biopsy-confirmed celiac disease in remission on a gluten-free diet.[19] 43 patients completed the study.[19]
- Treatment Regimen: Patients received either 1,200 mg of latiglutenase or a placebo.

 Concurrently, they underwent a daily gluten challenge of 2 grams for 6 weeks.[8][19][20]
- Efficacy Endpoints:
 - Primary: Change in the ratio of villus height to crypt depth (Vh:Cd).[8][19]
 - Secondary: Densities of intraepithelial lymphocytes (IELs) and symptom severity (measured by Celiac Disease Symptom Diary - CDSD).[8]
 - Additional: Serology and gluten-immunogenic peptides (GIPs) in urine.[8]
- Data Collection: Duodenal biopsies were taken before and after the 6-week gluten challenge.
 [22] Symptoms were recorded daily.[8] Urine samples were collected weekly to measure
 GIPs.[20]





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